REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH:8][CH:9]([CH3:11])[CH3:10])=[N:6][CH:5]=[CH:4][N:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C1(C)C(C)=CC=CC=1.Cl>[CH3:10][CH:9]([NH:8][C:7]1[C:2]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[N:3][CH:4]=[CH:5][N:6]=1)[CH3:11]
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
|
Smiles
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ClC1=NC=CN=C1NC(C)C
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Name
|
|
Quantity
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4.3 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled to 0°
|
Type
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CUSTOM
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Details
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The xylene is decanted
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Type
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ADDITION
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Details
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ether is added
|
Type
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CUSTOM
|
Details
|
also decanted from the salts
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Type
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ADDITION
|
Details
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The salts are diluted with excess aqueous sodium hydroxide (5%) and dichloromethane
|
Type
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CUSTOM
|
Details
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The phases are separated
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted three more times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a liquid mixture which
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with methanol/chloroform (5/95)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC1=NC=CN=C1N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |